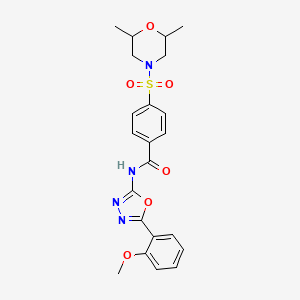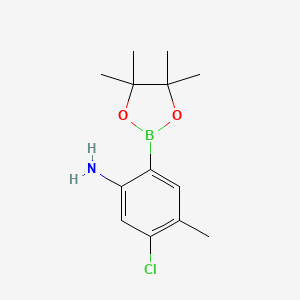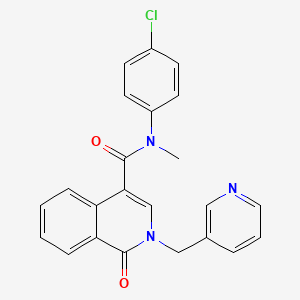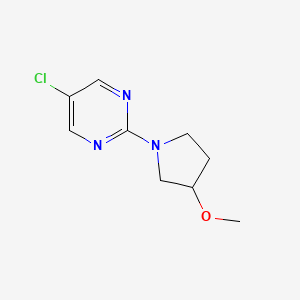![molecular formula C25H27N5O3 B2404002 N-(4-ethoxyphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea CAS No. 1189992-45-7](/img/structure/B2404002.png)
N-(4-ethoxyphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-ethoxyphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea is a useful research compound. Its molecular formula is C25H27N5O3 and its molecular weight is 445.523. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Base-Catalyzed and Acid-Catalyzed Reactions
N-(Arylsulfonyloxy)phthalimides, a class of compounds related to N-(4-ethoxyphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea, undergo base-catalyzed Lossen rearrangement with amines and amino acids to yield N,N′-diaryl ureas. They also undergo acid-catalyzed Beckmann rearrangement to produce a mixture of 4-aryl-1H-2,3-benzoxazin-1-ones and diarylsulfones (Fahmy et al., 1977).
Enzymatic Oxidation in Agricultural Contexts
In agricultural contexts, certain urea derivatives like prosulfuron, structurally similar to this compound, are oxidized by microsomes from wheat seedlings, indicating a potential area of study for the enzymatic interaction of similar compounds (D. S. F. and H. R. Swanson, 1996).
Cyclooxygenase Inhibition
1,3-Diarylurea derivatives, which share a core structure with this compound, have been shown to act as selective cyclooxygenase-2 (COX-2) inhibitors. This suggests potential anti-inflammatory applications for similar structures (Zarghi et al., 2008).
Anticancer Investigations
Urea derivatives have been studied for their anticancer properties. Compounds like N-(1,3-benzothiazol-2-yl)-N'-(3-methylphenyl)urea showed in vitro anticancer activity, indicating a potential area for further research into the anticancer applications of this compound (Mustafa et al., 2014).
Directed Lithiation
Compounds structurally related to this compound, such as N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, have been subjected to directed lithiation, indicating potential synthetic pathways and transformations for similar chemical structures (Smith et al., 2013).
Microbial Metabolism in Drug Development
The role of microbial-based surrogate biocatalytic systems in drug metabolism has been studied, highlighting the potential use of microbes in generating metabolites for compounds like this compound for further structural characterization and drug development (Zmijewski et al., 2006).
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-16-5-6-18(13-17(16)2)21-8-10-23-27-28-24(30(23)29-21)11-12-25(31)26-15-19-14-20(32-3)7-9-22(19)33-4/h5-10,13-14H,11-12,15H2,1-4H3,(H,26,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAALEVNGRYIKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3CCC(=O)NCC4=C(C=CC(=C4)OC)OC)C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![furan-2-yl(4-(7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)methanone](/img/structure/B2403922.png)



![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2403928.png)

![Methyl 2-[(2-phenylthieno[3,2-d]pyrimidin-4-yl)sulfanyl]benzenecarboxylate](/img/structure/B2403934.png)
![N-(4-acetylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2403935.png)
![8-(sec-butyl)-3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2403936.png)



![N-(3-chloro-4-fluorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2403942.png)
